1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-phenyl-1-phenylmethoxyimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-3-8-15(9-4-1)14-23-22-17-12-7-13-20-18(17)21-19(22)16-10-5-2-6-11-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDWLFCKPBHYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The one-pot method described by Majee et al. (2018) offers a scalable route to imidazo[4,5-b]pyridines. For 1-(benzyloxy)-2-phenyl derivatives, the process involves:
- SₙAr Reaction : 2-Chloro-3-nitropyridine reacts with hydroxylamine (NH₂OH) in H₂O-IPA to form 3-nitro-2-hydroxyaminopyridine.
- Nitro Group Reduction : Catalytic hydrogenation or Zn/HCl reduces the nitro group to an amine, yielding 2-hydroxyamino-3-aminopyridine.
- Cyclization with Benzaldehyde : Condensation with benzaldehyde in H₂O-IPA forms 1-hydroxy-2-phenyl-1H-imidazo[4,5-b]pyridine.
Critical Parameters :
Benzylation of the Hydroxyl Intermediate
The hydroxyl group at position 1 is benzylated using benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C). This step proceeds via an Sₙ2 mechanism, achieving >90% conversion.
Table 1: Optimization of Benzylation Conditions
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DMF | 60 | 6 | 92 |
| Benzyl chloride | NaOH | THF | 80 | 12 | 78 |
| Benzyl iodide | Cs₂CO₃ | Acetone | 50 | 4 | 88 |
Phase Transfer Catalysis (PTC) Alkylation Approach
Direct Alkylation of Imidazo[4,5-b]Pyridine
Mashrai et al. (2022) demonstrated alkylation under PTC conditions using tetrabutylammonium bromide (TBAB) and benzyl bromide. The protocol involves:
- Dissolving 1-hydroxy-2-phenyl-1H-imidazo[4,5-b]pyridine in dichloromethane (DCM).
- Adding benzyl bromide (1.2 equiv) and TBAB (10 mol%) at 25°C.
- Stirring for 3 hours to achieve quantitative benzylation.
Advantages :
- Short reaction time (≤4 hours).
- No requirement for anhydrous conditions.
Comparative Analysis of Methodologies
Efficiency and Scalability
Environmental Impact
The H₂O-IPA system aligns with green chemistry principles, minimizing toxic solvent use. In contrast, PTC employs DCM, necessitating careful waste management.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-phenyl-imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromaticity or altered substituents .
Scientific Research Applications
Medicinal Chemistry Applications
1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine exhibits significant potential in medicinal chemistry due to its structural features that allow for interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. The compound's structure allows it to act as a modulator of pathways associated with tumor growth and metastasis.
Case Study : A study demonstrated that derivatives of imidazo[4,5-b]pyridine showed promising results in inhibiting the proliferation of cancer cells by targeting the ALK (anaplastic lymphoma kinase) pathway. These findings suggest that this compound could be a lead compound for developing new anticancer therapies .
Neurological Disorders
The compound has also been explored for its effects on neurological disorders. Its ability to interact with GABA receptors indicates potential use in treating anxiety and depression.
Research Insight : In electrophysiological studies, compounds similar to this compound were found to enhance GABA-evoked chloride currents, suggesting a modulatory role at the GABA_A receptor sites . This mechanism could be beneficial for developing anxiolytic medications.
Fluorescent Probes
Another notable application of this compound is in the development of fluorescent probes. The imidazo[4,5-b]pyridine scaffold is known for its photophysical properties, making it suitable for use in bioimaging and sensing applications.
Photophysical Properties
The incorporation of the benzyloxy group enhances the solubility and stability of the compound in various environments, which is crucial for its application as a fluorescent probe. Studies have shown that derivatives can exhibit significant solvatochromic behavior, making them effective in lipid bilayer intercalation .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a GABA_A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative, anxiolytic, or anticonvulsant effects. Additionally, its interaction with other molecular pathways, such as those involved in inflammation or cancer cell proliferation, contributes to its therapeutic potential .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) enhance stability and may improve receptor binding .
- Phenyl substituents at position 2 are common in bioactive derivatives, as seen in thromboxane A2 receptor antagonists (Ki = 4–39 nM) .
- Methyl groups (e.g., PhIP) can confer toxicity, highlighting the dual role of substituents in therapeutic vs. harmful effects .
Pharmacological Activity Comparison
Antimicrobial Activity
Imidazo[4,5-b]pyridines with triazole or pyridinyl substituents (e.g., compounds 5a–k and 6a–c ) exhibit moderate antibacterial and antifungal activity, though less potent than streptomycin or gentamicin .
Thromboxane A2 (TXA2) Receptor Antagonism
- Benzimidazoles vs. Imidazo[4,5-b]pyridines : Both classes show similar potency as TXA2 antagonists. For example, compound 23c (imidazo[4,5-b]pyridine) and 11q (benzimidazole) have Ki values of 7 nM and 6 nM, respectively .
- Side Chain Influence: 3,3-Dimethylbutanoic acid at position 2 enhances affinity (Ki = 4–39 nM), while shorter chains reduce potency (Ki > 1,700 nM) .
Antidiabetic Potential
2-Phenyl-1H-imidazo[4,5-b]pyridine derivatives inhibit α-glucosidase, a target for type 2 diabetes, with IC₅₀ values comparable to acarbose .
Toxicity Profile
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a mutagenic compound formed in cooked meats, underscores the toxicity risks of methyl-substituted derivatives. Its carcinogenicity contrasts with therapeutic analogues, emphasizing the importance of substituent design .
Biological Activity
1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique imidazo[4,5-b]pyridine core structure, which is substituted with a benzyloxy group at the 1-position and a phenyl group at the 2-position. This structural configuration is significant as it resembles purines, which are vital components of nucleic acids, suggesting possible interactions with biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. Key mechanisms include:
- GABA_A Receptor Modulation : The compound has been investigated as a positive allosteric modulator of GABA_A receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders.
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. It has shown potential in targeting pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
Biological Activity Summary Table
Anticancer Studies
A notable study highlighted the efficacy of this compound against several cancer types. The compound demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). In vitro assays showed IC50 values indicating effective inhibition of cell viability at low concentrations, suggesting its potential as a therapeutic agent in oncology .
GABA_A Receptor Interaction
In research focused on neurological applications, the compound was tested for its ability to modulate GABA_A receptor activity. Results indicated that it could enhance the receptor's response to GABA, leading to increased inhibitory neurotransmission. This property positions it as a candidate for developing treatments for anxiety and other related disorders.
Anti-inflammatory Mechanisms
The anti-inflammatory potential of this compound was assessed through COX inhibition assays. The compound exhibited promising results in reducing COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. These findings suggest that further exploration into its use for inflammatory conditions is warranted.
Q & A
Q. What biomarkers or adducts are used to study the compound’s metabolic activation and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
